1-(1,3-benzodioxol-5-yl)-1H-pyrrole
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Overview
Description
The compound “1-(1,3-benzodioxol-5-yl)-1H-pyrrole” is a pyrrole derivative with a 1,3-benzodioxol-5-yl group attached. Pyrrole is a heterocyclic aromatic organic compound, while 1,3-benzodioxol-5-yl is a methylenedioxyphenyl group, which is often found in various pharmaceuticals and is known for its ability to increase lipophilicity .
Scientific Research Applications
Conducting Polymers
1-(1,3-benzodioxol-5-yl)-1H-pyrrole derivatives have been investigated for their utility in creating conducting polymers. Notably, a study focused on poly[bis(pyrrol-2-yl)arylenes], which are conducting polymers derived from low oxidation potential monomers based on pyrrole, including derivatized bis(pyrrol-2-yl) arylenes. These polymers exhibit low oxidation potentials, rendering them stable in their conducting form, indicating potential applications in electronic devices due to their electrical properties (Sotzing et al., 1996).
Antimicrobial and Antimycobacterial Agents
Research into 1-(1,3-benzodioxol-5-yl)-1H-pyrrole derivatives has shown promising applications in the development of antimicrobial and antimycobacterial agents. A notable study synthesized a library of compounds from 1H-benzo[d][1,2,3]triazole-5-yl)(phenyl)methanone, which exhibited excellent drug-likeness properties and showed good to moderate activity against bacterial strains, including antimycobacterial activity against H37Rv. This suggests their potential in treating infectious diseases (Pandya et al., 2019).
Molecular Docking and Drug Design
Another application area is the use of pyrrole derivatives in molecular docking studies for drug design. A study involving the synthesis of pyrrole derivatives as antitubercular agents demonstrated that these compounds have moderate to good antitubercular activity. The study employed pharmacophore hypothesis and Surflex-Docking to understand the structure-activity relationship, suggesting these derivatives can contribute to the development of new drugs for tuberculosis treatment (Joshi et al., 2015).
Synthesis of New Chemical Entities
Research into 1-(1,3-benzodioxol-5-yl)-1H-pyrrole derivatives has also enabled the synthesis of new chemical entities with potential pharmaceutical applications. For instance, the development of new derivatives and ring systems of annulated pyrrolobenzo[1,4]diazepines has been reported, showcasing the chemical versatility and potential for the creation of novel compounds with specific biological activities (Schmidt et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-2-6-12(5-1)9-3-4-10-11(7-9)14-8-13-10/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNHLYASYVUCQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-benzodioxol-5-yl)-1H-pyrrole |
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